molecular formula C10H8BrNS B1291043 4-(2-Bromophenyl)-2-methyl-1,3-thiazole CAS No. 941717-01-7

4-(2-Bromophenyl)-2-methyl-1,3-thiazole

Cat. No.: B1291043
CAS No.: 941717-01-7
M. Wt: 254.15 g/mol
InChI Key: SXJQVZDDCODIST-UHFFFAOYSA-N
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Description

Significance of the 1,3-Thiazole Heterocyclic Scaffold in Chemical and Biological Sciences

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is present in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological activities. analis.com.mytsijournals.com Its significance is underscored by its presence in numerous clinically approved drugs. nih.govmdpi.com

The thiazole (B1198619) nucleus is a key component in compounds with diverse pharmacological effects, including:

Antimicrobial activity: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties. nih.govmdpi.com

Anticancer activity: Many thiazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov

Anti-inflammatory activity: The thiazole scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Antiviral activity: Certain thiazole derivatives have shown promise as antiviral agents. mdpi.com

The biological versatility of the thiazole ring is attributed to its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. Its aromatic nature and the presence of heteroatoms also contribute to its favorable pharmacokinetic properties.

Academic Context of Bromophenyl-Substituted Thiazoles in Medicinal Chemistry and Materials Science

The introduction of a bromophenyl group onto the thiazole scaffold has been a strategic focus in medicinal chemistry and materials science. In medicinal chemistry, the bromine atom can act as a key pharmacophore, enhancing the biological activity of the molecule. For instance, the presence of a bromophenyl group has been shown to contribute to the antimicrobial and anticancer properties of thiazole derivatives. nih.govnih.gov Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for further structural modifications through cross-coupling reactions to generate a library of analogs with potentially improved potency and selectivity. nih.gov

In the realm of materials science, bromophenyl-substituted thiazoles are of interest for the development of organic electronic materials. The presence of the heavy bromine atom can influence the photophysical properties of the molecule, such as phosphorescence, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs). The ability to functionalize the bromine position also allows for the tuning of the electronic and morphological properties of these materials.

Research Trajectory of 4-(2-Bromophenyl)-2-methyl-1,3-thiazole and its Analogs

The research trajectory of this compound and its analogs has followed a logical progression from synthesis and structural characterization to the exploration of their potential applications. While specific research on the ortho-bromophenyl isomer is less documented in readily available literature compared to its para-substituted counterpart, the general path of investigation for such compounds can be inferred from studies on closely related analogs.

Initial research efforts in this area have typically focused on the development of efficient synthetic routes to access these molecules. A common method for the synthesis of 4-aryl-2-methyl-1,3-thiazoles involves the Hantzsch thiazole synthesis, which is a condensation reaction between a thioamide (in this case, thioacetamide) and an α-haloketone. For this compound, the starting α-haloketone would be 2-bromo-1-(2-bromophenyl)ethanone (B57523).

Following successful synthesis, the next step in the research trajectory involves detailed structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, a study on the isomeric compound, 4-(4-bromophenyl)-2-methyl-1,3-thiazole, provided detailed crystallographic data, confirming its molecular structure.

Once the synthesis and structure are established, the research focus typically shifts to the evaluation of the compound's biological activities or material properties. Drawing parallels from its analogs, this compound would likely be screened for a range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov For example, numerous studies on 4-(4-bromophenyl)-thiazole derivatives have demonstrated their potential as anticancer and antimicrobial agents. nih.govnih.gov The exploration of its analogs, where the bromo and methyl groups are systematically varied or where further functionalization is introduced at the bromine position, represents a key strategy to establish structure-activity relationships (SAR) and optimize the desired properties. This systematic approach allows researchers to understand how specific structural features influence the biological or physical characteristics of the molecule, guiding the design of more potent and selective compounds.

Properties

IUPAC Name

4-(2-bromophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJQVZDDCODIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640467
Record name 4-(2-Bromophenyl)-2-methyl-1,3-thiazole
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Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941717-01-7
Record name 4-(2-Bromophenyl)-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941717-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(2-Bromophenyl)-2-methyl-1,3-thiazole

The construction of the this compound core is predominantly achieved through well-established cyclization reactions, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method.

Hantzsch Thiazole Synthesis: Principles and Adaptations.iau.irchemhelpasap.comasianpubs.orgmdpi.com

The Hantzsch thiazole synthesis, a classic and highly effective method for the formation of thiazole rings, remains a primary route for preparing this compound. iau.irchemhelpasap.com This reaction is prized for its reliability and generally high yields. chemhelpasap.commdpi.com The fundamental principle involves the condensation of an α-haloketone with a thioamide. iau.irchemhelpasap.com

The synthesis of this compound via the Hantzsch method specifically employs the cyclocondensation of 2-bromo-1-(2-bromophenyl)ethanone (B57523) with thioacetamide. nih.gov This reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The general mechanism is a multistep pathway that begins with an SN2 reaction. chemhelpasap.com

Table 1: Reactants for Hantzsch Synthesis of this compound

ReactantStructureRole
2-Bromo-1-(2-bromophenyl)ethanone2-Bromo-1-(2-bromophenyl)ethanone structureα-Haloketone
ThioacetamideThioacetamide structureThioamide Precursor

The efficiency of the Hantzsch synthesis can be influenced by various reaction parameters. While the reaction is generally high-yielding, optimization of conditions such as solvent, temperature, and reaction time can further enhance the yield and purity of the final product. For instance, the reaction is often carried out in solvents like ethanol (B145695) or DMF at room temperature or with gentle heating. nih.govtsijournals.com The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate. Temperature control is also crucial; while heating can accelerate the reaction, excessive temperatures may lead to side product formation.

Alternative and Microwave-Assisted Synthetic Strategies for Thiazole Derivatives.tsijournals.comresearchgate.netnih.gov

In addition to conventional heating methods, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of thiazole derivatives. researchgate.netnih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to traditional methods. nih.gov The application of microwave irradiation to the Hantzsch synthesis of this compound can be expected to offer these advantages, providing a more environmentally benign and time-efficient synthetic route. mdpi.comnih.gov One-pot, multi-component procedures under microwave irradiation have been successfully employed for the synthesis of various substituted thiazoles, highlighting the potential of this technology for the target compound. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours nih.gov
Energy Efficiency LowerHigher nih.gov
Yield Good to excellentOften higher mdpi.comnih.gov
Side Products Can be significantOften reduced

Functional Group Interconversions and Derivatization Strategies of the this compound Core

The presence of a bromine atom on the phenyl ring of this compound provides a valuable handle for further molecular elaboration through various chemical transformations.

Reactions Involving the Bromine Moiety for Further Functionalization.researchgate.netnumberanalytics.com

The bromine atom on the 2-bromophenyl group is particularly amenable to a variety of metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups and the synthesis of more complex molecules.

Common cross-coupling reactions that can be employed for the derivatization of this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-substituted thiazole with boronic acids or esters, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. numberanalytics.com

Stille Coupling: In this reaction, a palladium catalyst facilitates the coupling of the bromo-thiazole with organostannanes. numberanalytics.com

Negishi Coupling: This method utilizes a palladium or nickel catalyst to couple the bromo-thiazole with organozinc reagents. numberanalytics.com

These functionalization strategies open up avenues for creating libraries of novel 4-aryl-2-methyl-1,3-thiazole derivatives with diverse substituents, which can be valuable for various applications.

Table 3: Potential Cross-Coupling Reactions for Derivatization

ReactionCoupling PartnerCatalystResulting Bond
Suzuki-MiyauraBoronic acid/esterPalladium numberanalytics.comC-C
StilleOrganostannanePalladium numberanalytics.comC-C
NegishiOrganozincPalladium/Nickel numberanalytics.comC-C

Modification at the 2-Methyl Position

The 2-methyl group on the 4-(2-bromophenyl)-1,3-thiazole (B3258241) core is not merely a passive substituent; its protons are activated by the adjacent thiazole ring, rendering it a versatile site for various chemical transformations. This reactivity allows for the extension of the molecule's framework, enabling the synthesis of more complex derivatives such as stilbene (B7821643) analogs. Two primary methodologies for modifying this position are benzylic bromination followed by olefination and direct condensation reactions with aldehydes.

One significant transformation involves the radical-mediated bromination of the 2-methyl group. nih.gov This reaction typically utilizes a brominating agent like N-bromosuccinimide (NBS) with a radical initiator. The resulting 2-(bromomethyl)-4-(2-bromophenyl)-1,3-thiazole is a valuable intermediate. This reactive benzylic bromide can then be subjected to reactions like the Arbuzov reaction to form a phosphonate (B1237965) ester, which is a key precursor for the Wittig-Horner reaction. Reacting the phosphonate with various aldehydes allows for the synthesis of a wide array of (E)-stilbene analogs, effectively converting the methyl group into a styryl substituent. nih.gov

Another important reaction exploiting the acidity of the 2-methyl protons is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of the 2-methylthiazole (B1294427) with an aldehyde. The process proceeds smoothly and is a fundamental method for forming carbon-carbon double bonds, yielding vinyl-substituted thiazoles. This methodology provides a direct route to extend the conjugation of the heterocyclic system, which is a common strategy in the development of functional molecules. nih.gov

Table 1: Methodologies for Modification at the 2-Methyl Position

Reaction Type Reagents & Conditions Intermediate Product Final Product Example
Benzylic Bromination & Wittig-Horner Reaction 1. NBS, Radical Initiator2. P(OEt)₃ (Arbuzov)3. Base, Aldehyde (R-CHO) 2-(Bromomethyl)thiazole derivative (E)-2-Styryl-4-(2-bromophenyl)-1,3-thiazole
Knoevenagel Condensation Aldehyde (R-CHO), Base (e.g., piperidine, t-BuOK), Solvent (e.g., EtOH) Not applicable 2-Vinyl-4-(2-bromophenyl)-1,3-thiazole derivative

Hybridization with Other Heterocyclic Systems (e.g., Pyrazoles, Pyridines, Thiophenes, Thiadiazoles)

Molecular hybridization, the strategy of combining two or more distinct bioactive heterocyclic scaffolds into a single molecule, is a powerful approach in medicinal chemistry. This technique aims to create novel compounds with potentially enhanced efficacy or unique biological profiles. The this compound core can be chemically linked to various other heterocyclic systems, including pyrazoles, pyridines, thiophenes, and thiadiazoles.

Thiazole-Pyrazole Hybrids: The synthesis of molecules incorporating both thiazole and pyrazole (B372694) rings can be achieved through multicomponent reactions. One common approach involves the condensation of a pyrazole-4-carbaldehyde with thiosemicarbazide (B42300), followed by cyclization with an α-haloketone (like 2-bromoacetophenone (B140003) derivatives) in a variation of the Hantzsch thiazole synthesis. This method results in a thiazole ring linked to a pyrazole moiety, often through a hydrazone bridge. Microwave-assisted multicomponent reactions have also been employed to synthesize pyrazolyl-thiazole hybrids efficiently.

Thiazole-Pyridine Hybrids: The fusion of thiazole and pyridine (B92270) moieties has been accomplished through various synthetic routes. One strategy involves synthesizing a precursor containing a thiosemicarbazone linked to a pyridine scaffold, which then undergoes cyclization with α-halogenated carbonyl compounds to form the thiazole ring. For example, 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide can be reacted with phenacyl bromides to yield pyridine-thiazole hybrids connected via a (hydrazonomethyl)phenoxy-acetamide spacer. numberanalytics.com Other approaches involve the condensation of a thiazole-containing intermediate with reagents that build the pyridine ring. nih.govontosight.airesearchgate.netresearchgate.net

Thiazole-Thiophene Hybrids: Thiazole-thiophene conjugates are often synthesized by constructing one ring onto a pre-existing derivative of the other. For instance, a thiophene-containing pyrazole-1-carbothioamide can be cyclized with a phenacyl bromide to yield a 4-phenyl-2-(pyrazol-1-yl)thiazole hybrid where the pyrazole is also substituted with a thiophene (B33073) ring. sciforum.netbepls.com Microwave-assisted conditions have been shown to reduce reaction times and improve yields for such syntheses.

Thiazole-Thiadiazole Hybrids: The synthesis of these hybrid molecules often starts from a thiazole derivative which is then elaborated to include the 1,3,4-thiadiazole (B1197879) ring. A typical pathway begins with converting a thiazole ester into its corresponding acid hydrazide. This hydrazide can then react with an isothiocyanate to form a thiosemicarbazide derivative, which is a key precursor for the 1,3,4-thiadiazole ring. Cyclization of this intermediate, often under acidic conditions, yields the desired thiazole-thiadiazole hybrid. researchgate.netorgsyn.orgnih.govmdpi.com

Table 2: Synthetic Strategies for Thiazole Hybrid Molecules

Hybrid System General Synthetic Approach Key Reagents
Thiazole-Pyrazole Hantzsch-type synthesis from a pyrazole precursor Pyrazole-4-carbaldehyde, Thiosemicarbazide, α-Haloketone
Thiazole-Pyridine Cyclization of a pyridine-linked thiosemicarbazone Pyridine-thiosemicarbazone precursor, α-Halocarbonyl compounds
Thiazole-Thiophene Cyclization of a thiophene-containing carbothioamide Thiophene-carbothioamide, Phenacyl bromide
Thiazole-Thiadiazole Elaboration from a thiazole acid hydrazide Thiazole-5-carbohydrazide, Isothiocyanate, Acid for cyclization

Spectroscopic and Diffraction-Based Structural Data for this compound Not Available in Publicly Accessible Literature

A comprehensive search for experimental spectroscopic and diffraction data for the specific chemical compound This compound (CAS Number: 941717-01-7) has been conducted. Despite the confirmation of its existence and commercial availability, detailed scientific literature containing its structural elucidation data is not publicly available at this time.

The generation of a scientifically accurate article detailing the structural analysis of this compound is contingent upon the availability of experimental results from advanced analytical techniques. The required data includes:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ) and coupling constants (J) for ¹H NMR, complete signal assignments for ¹³C NMR, and correlation data from two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential for mapping the precise connectivity and spatial relationships of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies from these techniques are necessary to identify the characteristic functional groups and the vibrational modes of the thiazole and bromophenyl rings.

High-Resolution Mass Spectrometry (HRMS): This analysis is crucial for confirming the exact molecular formula through precise mass determination and for studying the compound's fragmentation patterns under ionization, which provides further structural clues.

X-ray Crystallography: A single-crystal X-ray diffraction study would provide definitive, high-resolution data on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

While research and spectral data are available for isomers and related derivatives, such as 4-(4-bromophenyl)-1,3-thiazole compounds, this information cannot be used to describe the title compound due to the distinct structural and electronic differences imparted by the ortho-position of the bromine atom on the phenyl ring.

Consequently, without access to published experimental findings for this compound, the detailed sections on its structural elucidation cannot be completed.

Spectroscopic and Diffraction Based Structural Elucidation Beyond Basic Characterization

X-ray Crystallography for Solid-State Structural Parameters

Determination of Molecular Conformation, Bond Lengths, and Bond Angles

The molecular conformation of 4-(2-Bromophenyl)-2-methyl-1,3-thiazole is determined by the spatial arrangement of its constituent thiazole (B1198619) and bromophenyl rings. The thiazole ring is inherently planar due to its aromatic character. Bond lengths and angles within this heterocyclic system are well-established, with typical C-S, C-N, and C=C bond distances. The C-Br bond on the phenyl ring and the C-C bond linking the two ring systems are key parameters.

Based on analyses of similar structures, the expected bond lengths and angles for this compound would be in the following ranges:

Interactive Data Table: Predicted Bond Lengths

Atom 1Atom 2Bond TypePredicted Length (Å)
SC2C-S~1.72
SC5C-S~1.73
NC2C=N~1.31
NC4C-N~1.38
C4C5C=C~1.36
C4C(Aryl)C-C~1.48
C(Aryl)BrC-Br~1.90
C2C(Methyl)C-C~1.50

Interactive Data Table: Predicted Bond Angles

Atom 1Atom 2Atom 3Predicted Angle (°)
C5SC2~92
C4NC2~110
NC4C5~115
NC4C(Aryl)~120
C5C4C(Aryl)~125
SC5C4~109
NC2S~114
NC2C(Methyl)~123
SC2C(Methyl)~123

Note: These values are predictions based on data from analogous chemical structures and may vary in an actual experimental determination.

Analysis of Planarity and Dihedral Angles between Thiazole and Aryl Rings

A critical structural parameter for this class of compounds is the dihedral angle between the planar thiazole ring and the bromophenyl ring. This angle is influenced by steric hindrance, particularly from the ortho-bromo substituent on the phenyl ring. In related compounds, the dihedral angle between a thiazole ring and a substituted phenyl ring can vary. For instance, in some crystal structures of 4-phenylthiazole (B157171) derivatives, this angle is significant, indicating a non-coplanar arrangement. The steric bulk of the bromine atom at the ortho position in this compound would likely force the phenyl ring to twist out of the plane of the thiazole ring to minimize steric repulsion. This would result in a dihedral angle that could range from approximately 30° to 60°.

Characterization of Intermolecular Interactions

The way molecules of this compound pack in a crystal is dictated by a network of non-covalent intermolecular interactions. Analysis of similar bromophenyl-thiazole structures suggests the likely presence of several key interactions:

C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic rings can interact with the electron-rich π systems of adjacent thiazole or phenyl rings.

π-π Stacking: The aromatic thiazole and bromophenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. The stacking can be either face-to-face or offset.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, making it an indispensable tool for studying complex systems like 4-(2-Bromophenyl)-2-methyl-1,3-thiazole.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground-state equilibrium geometry. For this compound, this process involves calculating the potential energy surface of the molecule and finding the coordinates that correspond to a minimum energy value. Methods such as DFT with hybrid functionals like B3LYP and basis sets such as 6-311G(d,p) are commonly employed for such calculations on thiazole (B1198619) derivatives. kbhgroup.in

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table is for illustrative purposes to show typical outputs of a DFT geometry optimization.

Parameter Description Hypothetical Value
Bond Lengths
C-S (thiazole) Carbon-Sulfur bond length in the thiazole ring 1.75 Å
C-N (thiazole) Carbon-Nitrogen bond length in the thiazole ring 1.38 Å
C-C (inter-ring) Bond connecting the thiazole and phenyl rings 1.48 Å
C-Br (phenyl) Carbon-Bromine bond length on the phenyl ring 1.90 Å
Bond Angles
C-S-C (thiazole) Angle within the thiazole ring 89.5°
C-N=C (thiazole) Angle within the thiazole ring 115.0°
Dihedral Angle

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity and kinetic stability of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. pku.edu.cnnih.gov

For this compound, DFT calculations can map the electron density distribution of these frontier orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich thiazole ring, while the LUMO might be distributed across both the thiazole and the electron-withdrawing bromophenyl ring system. A small energy gap would imply high chemical reactivity and low kinetic stability, as less energy would be required to excite an electron from the HOMO to the LUMO. pku.edu.cn These parameters are crucial for predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical Data)

This table is for illustrative purposes to show typical outputs of an FMO analysis.

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.50
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.80

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. semanticscholar.org

For this compound, the MEP map would likely show a significant negative potential around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons, identifying them as nucleophilic centers. The hydrogen atoms and the region around the bromine atom might exhibit a positive potential, indicating them as potential electrophilic sites. This detailed mapping helps in rationalizing and predicting the molecule's interaction with receptors, substrates, and other molecules.

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to excited states, making it a powerful method for simulating spectroscopic properties, particularly UV-Vis absorption spectra. mdpi.comdntb.gov.ua By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. lakeheadu.ca

Simulations for this compound would involve calculating the electronic transitions, likely π→π* transitions within the conjugated system formed by the thiazole and phenyl rings. These calculations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts, providing a more accurate comparison with experimental data. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (e.g., Adsorption Mechanisms)

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals conformational changes, dynamic behavior, and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations could be used to study its behavior in solution, its interaction with a biological target such as a protein active site, or its adsorption onto a material surface. By analyzing the trajectory, one can determine preferred binding modes, calculate binding free energies, and understand the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize a complex. This information is vital for applications in materials science and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comijpsdronline.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of novel, untested compounds. imist.ma

To develop a QSAR model relevant to this compound, a dataset of structurally similar thiazole derivatives with experimentally measured biological activity (e.g., antimicrobial, anticancer) would be required. nih.gov A wide range of molecular descriptors for each compound would be calculated, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Physicochemical descriptors: LogP (lipophilicity).

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms would then be used to build a robust model. Such a model could predict the activity of this compound and guide the design of new derivatives with potentially enhanced therapeutic efficacy.

Molecular Docking Studies for Ligand-Target Interactions

Extensive literature searches did not yield specific molecular docking studies for the compound this compound against the requested targets: Tubulin, EGFR Tyrosine Kinase, Rab7b, Lanosterol (B1674476) C14α-demethylase, or Alkaline Phosphatase. The position of the bromine atom at the ortho- (2-) position of the phenyl ring creates a unique stereochemical and electronic profile compared to its more commonly studied para- (4-) substituted isomer.

While direct data is unavailable for the target molecule, computational studies on structurally similar thiazole derivatives, particularly those containing a bromophenyl moiety, can provide a theoretical framework for how this compound might interact with various receptor active sites. It is crucial to note that findings for different isomers or derivatives are not directly transferable, as minor structural changes can significantly alter binding modes and affinities.

Prediction of Binding Modes and Affinities with Receptor Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target receptor. Although no specific binding affinity values or modes for this compound have been published for the targets of interest, studies on analogous compounds suggest that the thiazole scaffold is a versatile pharmacophore capable of interacting with a range of protein targets.

For instance, various thiazole derivatives have been investigated as inhibitors for targets like EGFR Tyrosine Kinase and Alkaline Phosphatase. Studies on 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives targeting EGFR kinase have shown that the bromophenyl group can occupy hydrophobic pockets within the active site. ijpsjournal.com Similarly, pyrazolo-oxothiazolidine derivatives have demonstrated good binding affinities with Alkaline Phosphatase. mdpi.com Thiazole derivatives have also been evaluated as potential tubulin polymerization inhibitors, indicating possible interactions with the colchicine (B1669291) binding site of tubulin. nih.gov

The predicted binding affinity of a ligand is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. The hypothetical binding affinities for this compound would depend on how well its specific geometry and electronic distribution complement the topology and amino acid composition of the receptor's active site.

Table 1: Hypothetical Interaction Summary for this compound with Various Targets (Based on General Thiazole Derivative Studies)

Target ProteinPotential Binding Site CharacteristicsPredicted Affinity (Hypothetical)
Tubulin Colchicine binding site, characterized by hydrophobic pockets and hydrogen bond donors/acceptors.Moderate to High
EGFR Tyrosine Kinase ATP-binding pocket, containing key hinge region residues for hydrogen bonding and a hydrophobic pocket.Moderate to High
Rab7b GTP/GDP binding site or effector protein interaction interface.Low to Moderate
Lanosterol C14α-demethylase Heme-coordinating active site, with hydrophobic channels.Moderate to High
Alkaline Phosphatase Active site containing metal ions (Zn2+, Mg2+) and key serine residues.Moderate

This table is illustrative and not based on experimental or specific computational data for this compound.

Identification of Key Intermolecular Interactions

The stability of a ligand-receptor complex is governed by various non-covalent intermolecular interactions. Based on the structure of this compound and docking studies of related compounds, several key interactions can be predicted. nih.govmdpi.com

Hydrogen Bonding: Although the this compound molecule itself lacks strong hydrogen bond donors, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. It could potentially form hydrogen bonds with amino acid residues like serine, threonine, or lysine (B10760008) within a receptor's active site.

π-π Stacking: The molecule contains two aromatic systems: the 2-bromophenyl ring and the thiazole ring. These rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov Such interactions are crucial for stabilizing the ligand in the binding pocket.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site (like a carbonyl oxygen or an aromatic ring) on the protein. This type of interaction is increasingly recognized as important in ligand-receptor binding.

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypeStructural Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bonding (Acceptor) Thiazole NitrogenSer, Thr, Lys, Arg, His
π-π Stacking Phenyl Ring, Thiazole RingPhe, Tyr, Trp, His
Hydrophobic Interactions Phenyl Ring, Methyl GroupAla, Val, Leu, Ile, Pro, Met
Halogen Bonding Bromine AtomBackbone Carbonyls, Asp, Glu, Ser, Thr

This table is illustrative and represents potential interactions based on the compound's structure and general principles of molecular recognition.

Structure Activity Relationship Sar and Pharmacophore Analysis Mechanistic Insights

Impact of the Bromine Atom and its Positional Isomerism on Biological Activity

The presence and position of a halogen atom on the phenyl ring of phenylthiazole derivatives are critical determinants of biological activity. In the case of 4-(2-Bromophenyl)-2-methyl-1,3-thiazole, the bromine is located at the ortho-position of the phenyl ring. This specific placement has significant implications compared to its meta- and para-isomers.

Research on related 4-(bromophenyl)-thiazole structures has consistently shown that the halogen substituent is crucial for potency. For instance, studies on antiflaviviral agents revealed that a bromine-containing derivative showed a potent EC₅₀ value, similar to the lead compound, while other substitutions were less effective, suggesting that both the size and electronegativity of the substituent are important factors for antiviral properties. nih.gov Similarly, in a series of antimicrobial 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of the electron-withdrawing bromine group at the para-position was found to improve both antimicrobial and anticancer activities. nih.gov

The positional isomerism (ortho, meta, vs. para) of the bromine atom dramatically influences the molecule's electronic distribution and steric profile, thereby affecting its interaction with target proteins. Preliminary structure-activity relationship (SAR) studies on other phenylthiazole series have suggested that introducing an electron-withdrawing group at the meta-position of the benzene (B151609) ring could enhance antibacterial activity, while substitution at the ortho-position may be more favorable for antifungal activity. nih.gov The ortho-position of the bromine in this compound can induce a specific conformational twist of the phenyl ring relative to the thiazole (B1198619) core, which could be either beneficial or detrimental for binding to a specific active site.

Role of Halogen Substituents in Enhancing Biological Interactions (e.g., Halogen Bonding, Electron-Withdrawing Effects)

Halogen substituents, such as bromine, enhance biological interactions through several mechanisms. The replacement of a hydrogen atom with a halogen can confer special pharmacokinetic and pharmacodynamic properties to a drug molecule. ijres.org

Halogen Bonding: This is a significant, non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen, nitrogen, or sulfur atom in a biological target. The careful analysis of various compounds has shown that the presence of a halogen in a molecular structure affects pharmacokinetic and pharmacodynamic properties, largely associated with the formation of different types of halogen bonds with the target site. ijres.org The bromine atom in this compound can form such directional bonds, contributing to the affinity and specificity of the molecule for its receptor.

Electron-Withdrawing Effects: As an electron-withdrawing group, bromine modifies the electronic properties of the phenyl ring. nih.gov This can influence the pKa of the molecule and alter its ability to participate in other non-covalent interactions like π-π stacking or cation-π interactions.

Interaction TypeDescriptionPotential Role of Bromine
Halogen Bonding A non-covalent interaction where the halogen acts as an electrophile, interacting with a nucleophilic atom (O, N, S) on a biological target. ijres.orgCan provide additional binding affinity and specificity, anchoring the molecule in the active site.
Electron-Withdrawing Effect The halogen pulls electron density from the aromatic ring, altering its electronic properties. nih.govModulates the strength of other interactions, such as π-stacking, and influences the molecule's pKa.
Increased Lipophilicity The halogen atom increases the molecule's oil/water partition coefficient.Can improve membrane permeability and bioavailability, allowing the compound to reach its target more effectively.

Influence of the 2-Methyl Group and its Potential for Chemical Modification on Activity

The methyl group at the C-2 position of the thiazole ring is another key structural feature. While seemingly simple, this small alkyl group can have a profound impact on the compound's pharmacological profile. The effect of a methyl group is highly dependent on its position on the thiazole ring. globalresearchonline.net

The 2-methyl group in this compound contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a receptor's binding pocket. Its small size means it is unlikely to cause significant steric hindrance, potentially serving as an optimal filler for a small hydrophobic cavity.

Chemical modification of this group offers a straightforward strategy for lead optimization.

Varying Alkyl Chain Length: Replacing the methyl with ethyl, propyl, or other small alkyl groups can probe the size and shape of the hydrophobic pocket.

Introducing Polar Groups: Substitution with a hydroxymethyl (-CH₂OH) or aminomethyl (-CH₂NH₂) group could introduce new hydrogen bonding opportunities.

Bioisosteric Replacement: Replacing the methyl group with a trifluoromethyl (-CF₃) group would maintain a similar size but drastically alter the electronic properties, potentially enhancing binding affinity or improving metabolic stability.

Studies on other thiazole derivatives have shown that such modifications can lead to significant changes in potency. For example, in one study, the positional change of a methyl substitution from the thiazole nitrogen to an amide nitrogen resulted in a four-fold increase in antimigration activity. nih.govacs.org This highlights the sensitivity of biological activity to the precise placement and nature of even small substituents.

Effects of Substituent Patterns on the Phenyl Ring at Position 4 of the Thiazole Nucleus

The phenyl ring at position 4 is a major site for chemical modification to explore the SAR and optimize activity. The existing ortho-bromo substituent already sets a specific electronic and steric tone. The addition of further substituents to this ring can fine-tune the molecule's properties.

The impact of substituents is highly dependent on their electronic nature (electron-donating or electron-withdrawing) and their position (ortho, meta, or para relative to the thiazole). nih.gov Research on various 4-phenylthiazole (B157171) analogs has provided valuable insights:

Electron-Withdrawing Groups: Groups like nitro (-NO₂), cyano (-CN), or other halogens (Cl, F) can enhance activity. In a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the electron-withdrawing nature of bromine was linked to improved antimicrobial and anticancer effects. nih.gov Another study found that introducing a nitro group on the phenyl ring led to significant bioactivity against HeLa cancer cell lines. acs.org

Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also be beneficial, depending on the target. In some antiflaviviral agents, a methoxy-containing derivative showed weaker activity than its halogenated counterpart, suggesting a preference for electron-withdrawing or specific steric properties in that context. nih.gov However, in other cases, a methyl group on the phenyl ring has been shown to increase cytotoxic activity. nih.gov

The following table summarizes findings from related phenylthiazole compounds, illustrating the diverse effects of phenyl ring substitution.

Phenyl Ring SubstituentPositionObserved Effect on Biological ActivityReference Compound Class
Bromine (-Br) ParaImproved antimicrobial and anticancer activity4-(4-bromophenyl)-thiazol-2-amines nih.gov
Chlorine (-Cl) MetaSuperior antimigration activity compared to ortho positionThiazole amides acs.org
**Nitro (-NO₂) **ParaSignificant activity against HeLa cancer cellsPhenylthiazole-linked hybrids acs.org
Methoxy (-OCH₃) ParaWeaker antiflaviviral activity compared to halogenPhenylthiazole antiflavivirals nih.gov
Fluorine (-F) ParaRestored cytotoxicity but without significant gain in antimigration activityThiazole amides nih.govacs.org

These findings underscore that the phenyl ring of this compound is a prime target for further modification to develop analogs with improved potency and selectivity.

Criticality of the 1,3-Thiazole Core for Biological Recognition and Pharmacological Profile

The 1,3-thiazole ring is not merely a linker for its substituents; it is an essential pharmacophore in its own right and is considered a "privileged structure" in drug discovery. nih.govnih.govresearchgate.net Its importance stems from a combination of unique structural and electronic properties.

The thiazole ring is an aromatic heterocycle containing both a sulfur atom, which can act as a hydrogen bond acceptor, and a nitrogen atom, which also serves as a hydrogen bond acceptor. globalresearchonline.net This arrangement of heteroatoms provides a specific geometric and electronic profile that is recognized by many biological targets. The ring itself is relatively rigid, which helps to lock the substituents (the 2-methyl and 4-(2-bromophenyl) groups) into a well-defined spatial orientation, reducing the entropic penalty upon binding to a receptor.

The thiazole nucleus is a key component in a wide variety of therapeutic agents, demonstrating its versatility and acceptance by diverse biological systems. mdpi.commedmedchem.com It is found in anticancer, anti-inflammatory, antimicrobial, and antiviral drugs. nih.govnih.gov This broad applicability highlights the ability of the thiazole core to act as a versatile scaffold that can be decorated with different functional groups to target a multitude of physiological pathways. Its stability and synthetic accessibility further enhance its value as a core structure in drug development programs. nih.gov

Pharmacophore Identification and Lead Optimization Strategies for Thiazole Derivatives

Pharmacophore modeling is a powerful ligand-based drug design approach used to identify the essential three-dimensional arrangement of chemical features required for biological activity. lew.ro For a series of thiazole derivatives, a pharmacophore model typically consists of features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. lew.ronih.gov

A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include:

An aromatic/hydrophobic feature corresponding to the 2-bromophenyl ring.

A hydrophobic feature for the 2-methyl group.

A hydrogen bond acceptor feature from the thiazole nitrogen.

Once a pharmacophore model is established and validated, it guides lead optimization. Strategies for thiazole derivatives often involve:

Structure-Based Design: If the 3D structure of the target protein is known, molecular docking can be used to predict how analogs of this compound bind to the active site. This allows for the rational design of new derivatives with improved interactions. nih.gov

SAR-Guided Modification: Systematically altering the substituents based on SAR data is a classic optimization strategy. This involves modifying the 2-methyl group, adding substituents to the phenyl ring, or even altering the thiazole core itself to enhance potency and selectivity, as discussed in the preceding sections.

Improving ADME Properties: Lead optimization also focuses on improving Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This might involve modifying the molecule to increase solubility, improve metabolic stability, or reduce off-target toxicity. Combining a pharmacophore merging strategy with traditional SAR can lead to compounds with not only high potency but also favorable pharmacokinetic profiles. tandfonline.com

Through these iterative cycles of design, synthesis, and testing, a promising lead compound like this compound can be optimized into a viable drug candidate. tandfonline.com

A comprehensive search of available scientific literature and research databases did not yield specific information regarding the biological activities of the chemical compound “this compound” as required by the provided outline.

The existing research on brominated phenyl-thiazole derivatives primarily focuses on other isomers, such as compounds containing a 4-bromophenyl (para-bromo) or 3-bromophenyl (meta-bromo) group, or on different structural analogues of the thiazole core. Consequently, there is no available data to populate the requested sections on in vitro cytotoxicity, mechanistic studies of antiproliferative action (including cell cycle arrest, apoptosis induction, and inhibition of specific molecular targets), or antimicrobial activity for this compound itself.

To adhere strictly to the user's instructions of focusing solely on "this compound" and not introducing information outside this explicit scope, the requested article cannot be generated at this time due to the absence of relevant research findings for this specific compound.

Biological Activity Research in Vitro Mechanistic Studies

Antimicrobial Activity Research

In Vitro Efficacy against Gram-Positive and Gram-Negative Bacteria

Thiazole (B1198619) derivatives have been extensively studied for their antibacterial properties against a broad spectrum of pathogens. biointerfaceresearch.comsemanticscholar.org The core thiazole structure serves as a versatile scaffold for developing new antibacterial agents. mdpi.comnih.gov Derivatives incorporating a bromophenyl group, similar to the subject compound, have shown notable activity.

For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising antibacterial potential. nih.gov One such compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 16.1 µM. nih.gov Another analog showed potent activity against Bacillus subtilis with an MIC of 28.8 µM. nih.gov Similarly, newly synthesized derivatives of [2-amino-4-(4-bromophenyl) 1,3-thiazole] were found to have moderate antibacterial activity against S. aureus and B. subtilis. researchgate.net The antibacterial action of thiazoles is influenced by the nature and position of substituents on the phenyl ring. nih.gov

The activity of these compounds extends to other bacteria as well. Research has shown that various thiazole derivatives are effective against Pseudomonas aeruginosa and Micrococcus luteus, although specific data for bromophenyl derivatives against these strains is less common. researchgate.netnih.gov The collective evidence suggests that the bromophenyl-thiazole scaffold is a promising framework for agents targeting both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Selected Bromophenyl-Thiazole Derivatives

Compound DerivativeBacterial StrainActivity (MIC, µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Staphylococcus aureus16.1 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Escherichia coli16.1 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p4)Bacillus subtilis28.8 nih.gov
[2-amino-4-(4-bromophenyl) 1,3-thiazole] derivative (8)Staphylococcus aureusModerate Activity researchgate.net
[2-amino-4-(4-bromophenyl) 1,3-thiazole] derivative (8)Bacillus subtilisModerate Activity researchgate.net

In Vitro Efficacy against Fungal Strains

The antifungal potential of thiazole derivatives is well-documented, with many compounds showing efficacy comparable to standard antifungal drugs like fluconazole. nih.govjchemrev.com The bromophenyl-thiazole structure is of particular interest in the development of new antifungal agents.

Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed significant activity against pathogenic fungi. One derivative displayed notable efficacy against Candida albicans with an MIC of 15.3 µM, while another was found to be the most potent against Aspergillus niger with an MIC of 16.2 µM. nih.gov Other research has confirmed the anti-Candida activity of various 2,4-disubstituted-1,3-thiazole derivatives. nih.govjums.ac.ir For example, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives with lipophilic para-substituents on the phenyl ring (including bromo-substituents) exhibited MIC values against C. albicans that were four times lower than the reference drug fluconazole. nih.gov

The activity of thiazole derivatives is not limited to Candida albicans; they have also been tested against other species like Candida glabrata, Candida tropicalis, and Candida krusei. researchgate.netnih.govfrontiersin.org For instance, synthesized derivatives of [2-amino-4-(4-bromophenyl) 1,3-thiazole] exhibited distinguished antifungal activity against both C. albicans and C. glabrata. researchgate.net While specific data on Fusarium oxysporum is sparse for this particular subclass, the broad-spectrum activity of thiazoles suggests potential efficacy. jchemrev.com

Table 2: In Vitro Antifungal Activity of Selected Bromophenyl-Thiazole Derivatives

Compound DerivativeFungal StrainActivity (MIC, µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p6)Candida albicans15.3 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p3)Aspergillus niger16.2 nih.gov
2-Hydrazinyl-thiazole derivative with C4-bromophenyl substituent (7c)Candida albicans3.9 µg/mL nih.gov
[2-amino-4-(4-bromophenyl) 1,3-thiazole] derivative (8)Candida albicansDistinguished Activity researchgate.net
[2-amino-4-(4-bromophenyl) 1,3-thiazole] derivative (8)Candida glabrataDistinguished Activity researchgate.net

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of thiazole derivatives are attributed to several mechanisms that target essential cellular processes in bacteria and fungi.

Other Pharmacological Activities (Mechanistic Focus)

Beyond their antimicrobial properties, the thiazole scaffold is a constituent of molecules with a diverse range of other pharmacological activities. The specific mechanisms are often related to enzyme inhibition or receptor interaction. While direct mechanistic studies on 4-(2-Bromophenyl)-2-methyl-1,3-thiazole are not widely available, research on related structures points to several areas of potential activity, including anticancer and anti-inflammatory effects. nih.govnih.gov

For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have been evaluated for their anticancer activity against human breast adenocarcinoma cells (MCF7). nih.gov One compound, in particular, demonstrated significant cytotoxic activity, suggesting a potential mechanism involving interference with cancer cell proliferation pathways. nih.gov The presence of the thiazole ring is often a key feature in compounds designed to inhibit specific kinases or other enzymes involved in cell cycle regulation.

Additionally, thiazole derivatives have been recognized for their anti-inflammatory properties. nih.gov The mechanism for this activity can involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in the inflammatory cascade. nih.gov The structural features of the thiazole ring allow for interactions with the active sites of these enzymes, reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of the thiazole nucleus is a subject of considerable research, with many studies focusing on the inhibition of cyclooxygenase (COX) enzymes. The COX-1 and COX-2 isoforms are key mediators of inflammation, and selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov

Derivatives featuring a 4-phenyl-thiazole core have been investigated as selective COX-2 inhibitors. nih.gov For instance, a series of pyrazolyl-thiazole hybrids containing a 4-(4-bromophenyl)-2,3-dihydrothiazole moiety demonstrated significant and selective COX-2 inhibitory activity. nih.gov This suggests that the bromophenyl-thiazole scaffold is a promising pharmacophore for developing novel anti-inflammatory agents. The structural features of these diaryl-substituted heterocyclic compounds are considered important for achieving selective COX-2 inhibition. nih.gov While direct studies on this compound are limited, the activity of these analogs underscores the potential for this substitution pattern to modulate COX pathways.

Table 1: COX-2 Inhibition by Thiazole Derivatives
CompoundTargetIC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
(E)-4–(4-bromophenyl)-2-((E)-((3–(4-isobutylphenyl)-1–(4-(methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methylene)hydrazono)-2,3-dihydrothiazoleCOX-2-- nih.gov
Celecoxib (Reference)COX-20.045327 tandfonline.com, researchgate.net
Thiazole Hybrid 6b COX-20.037379 tandfonline.com
Thiazole Hybrid 6f COX-20.039374 tandfonline.com

Antioxidant Mechanisms

The thiazole ring is a versatile scaffold found in compounds exhibiting a range of pharmacological effects, including antioxidant activity. mdpi.com The antioxidant capacity of thiazole derivatives is often evaluated through radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assays. mdpi.commdpi.com

Studies on various substituted thiazoles demonstrate that their antioxidant potential is significantly influenced by the nature and position of substituents on the phenyl and thiazole rings. For example, the presence of phenolic hydroxyl groups on a benzylidene fragment attached to the thiazole ring can confer potent radical scavenging properties. mdpi.com Research on carbazole-based 2,4-disubstituted thiazoles also showed that several compounds exhibited higher antioxidant activity than the standard Butylated hydroxytoluene (BHT). researchgate.net One derivative, in particular, displayed an IC₅₀ of 86.33 µM in the DPPH assay. researchgate.net The electronic properties of these molecules, such as the HOMO-LUMO energy gap, are often correlated with their antioxidant profile. mdpi.com

Table 2: Antioxidant Activity of Selected Thiazole Derivatives
CompoundAssayIC₅₀ (µM)Reference
Carbazole Thiazole Derivative 3b DPPH86.33 researchgate.net
Carbazole Thiazole Derivative 3a DPPH110.74 researchgate.net
4-thiomethyl-functionalised thiazole 7e DPPH191-417 researchgate.net
Ascorbic Acid (Reference)DPPH29 researchgate.net
Butylated hydroxytoluene (BHT) (Reference)DPPH>171.70 researchgate.net

Enzyme Inhibition Studies

The thiazole scaffold has been identified as a key structural motif in the development of various enzyme inhibitors. A notable area of investigation is the inhibition of alkaline phosphatases (ALPs), which are enzymes implicated in various pathological conditions. mdpi.comresearchgate.net

Several classes of thiazole-containing compounds have shown potent inhibitory activity against ALP isozymes. For example, a series of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines were synthesized and found to be potent inhibitors of alkaline phosphatase. mdpi.com Similarly, thiazol-2-ylidene-benzamide derivatives were evaluated, with some compounds showing selective and potent inhibition of human tissue non-specific alkaline phosphatase (h-TNAP). researchgate.net One of the most effective compounds, 2′′-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide, exhibited an IC₅₀ value of 0.079 µM. researchgate.net These findings highlight the potential of the substituted thiazole core to serve as a template for designing effective alkaline phosphatase inhibitors. mdpi.com

Anti-parasitic Activity

The 2-aminothiazole (B372263) scaffold and its derivatives have emerged as promising agents against kinetoplastids, the class of protozoa that includes Trypanosoma and Leishmania species. nih.govscielo.br These parasites are responsible for neglected tropical diseases such as Chagas disease and leishmaniasis. nih.govscielo.br

Research has demonstrated that 4-phenyl-1,3-thiazole-2-amines are a viable scaffold for developing new antileishmanial agents. nih.govscielo.br Furthermore, studies on a series of 4-thiazolidinone (B1220212) and 1,3-thiazole derivatives revealed significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. oatext.com Notably, a compound in this series featuring a bromine atom at the meta-position of the aryl ring (compound 2h ) was found to be more potent against the amastigote form of the parasite than the standard drug, benznidazole, with an IC₅₀ of 2.4 µM. oatext.com This highlights the importance of the halogenated phenyl substitution on the thiazole core for anti-T. cruzi activity.

Table 3: Anti-parasitic Activity of Phenyl-Thiazole Derivatives
CompoundParasiteFormIC₅₀ (µM)Reference
4-thiazolidinone derivative 2h (with 3-bromophenyl group)Trypanosoma cruziAmastigote2.4 oatext.com
4-(4-chlorophenyl) thiazole derivative 31 Trypanosoma cruziTrypomastigote2.50 nih.gov
4-(4-chlorophenyl) thiazole derivative 32 Trypanosoma cruziTrypomastigote1.72 nih.gov
4-(4-chlorophenyl) thiazole derivative 32 Trypanosoma cruziAmastigote1.96 nih.gov
Benznidazole (Reference)Trypanosoma cruziAmastigote>2.4 oatext.com
4-phenyl-1,3-thiazole-2-amine derivativeLeishmania amazonensis-- nih.gov

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the search for new chemical entities with antimycobacterial properties. nih.govnih.gov Heterocyclic compounds, including those containing thiazole and related rings like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), are recognized for their potential as antitubercular agents. nih.govptfarm.pl

While direct data on this compound is scarce, related structures have shown promise. For instance, hybrids based on thiazolidine-2,4-dione (a related thiazole-containing ring) have demonstrated high antimycobacterial activity, with some compounds showing Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range (0.078–0.283 µM). nih.gov These active thiazolidinone compounds also showed a synergistic effect when combined with first-line anti-TB drugs. nih.gov This indicates that the broader family of thiazole-containing heterocycles represents a promising scaffold for the development of novel treatments for tuberculosis.

Anticonvulsant Activity

The thiazole ring is a key component in a variety of compounds investigated for the treatment of epilepsy. ptfarm.pltandfonline.com Many antiepileptic drugs have significant side effects, driving the search for new anticonvulsant agents with improved safety profiles. nih.gov

Studies have shown that 2,4-disubstituted 1,3-thiazoles can exhibit significant anticonvulsant activity. A study on cyclopentanecarbaldehyde-based thiazoles revealed that the derivative (E)-4-(4-Bromophenyl)-2-(2-(cyclopentylmethylene)hydrazinyl)thiazole demonstrated noteworthy activity in the pentylenetetrazole (PTZ) induced seizure model, with a median effective dose (ED₅₀) of ≤ 20 mg/kg. tandfonline.com This finding is particularly relevant as it establishes that the 4-(bromophenyl)-thiazole core is compatible with potent anticonvulsant effects. Other related structures, such as thiazole-bearing 4-thiazolidinones, have also shown excellent activity in both the PTZ and maximal electroshock seizure (MES) models. mdpi.com

Table 4: Anticonvulsant Activity of a 4-(4-Bromophenyl)-Thiazole Derivative
CompoundSeizure ModelED₅₀ (mg/kg)Reference
(E)-4-(4-Bromophenyl)-2-(2-(cyclopentylmethylene)hydrazinyl)thiazole (3d)PTZ≤ 20 tandfonline.com
Ethosuximide (Reference)PTZ~140 tandfonline.com

Protein Binding Studies and Distribution Analysis

The interaction of potential drug candidates with serum albumins, such as Bovine Serum Albumin (BSA), is a critical factor in determining their pharmacokinetic properties, including distribution and bioavailability. mdpi.comnih.gov Fluorescence spectroscopy is a common technique used to study these interactions, as the intrinsic fluorescence of tryptophan residues in BSA can be quenched upon binding of a small molecule. mdpi.comnih.gov

Studies on novel 2,4-disubstituted-1,3-thiazole derivatives have investigated their binding to BSA. The results indicated that these compounds are capable of quenching the intrinsic fluorescence of BSA, suggesting a binding interaction. mdpi.com The analysis of fluorescence data using the Stern-Volmer equation can provide quenching constants, while further thermodynamic analysis can elucidate the binding constants and the nature of the forces involved (e.g., hydrophobic interactions, van der Waals forces). mdpi.complos.org The binding of 4-phenyl-substituted thiazoles to BSA indicates that these compounds can be transported and distributed by albumin in the bloodstream, which is a key step in reaching their pharmacological targets. mdpi.com

Table 5: Interaction Parameters of Thiazole Derivatives with Bovine Serum Albumin (BSA)
Compound ClassMethodObservationImplicationReference
2,4-disubstituted-1,3-thiazole derivativesFluorescence SpectroscopyQuenching of intrinsic BSA fluorescenceBinding interaction occurs mdpi.com
-Stern-Volmer AnalysisDetermination of quenching constants (Ksv)Characterizes the quenching mechanism mdpi.com
-Thermodynamic AnalysisCalculation of binding constants (Ka) and sites (n)Quantifies binding affinity and stoichiometry mdpi.com

Applications in Materials Science and Coordination Chemistry

Applications in Advanced Materials Science

The presence of the bromine atom on the phenyl ring is a key feature, providing a reactive site for carbon-carbon cross-coupling reactions. This allows for the integration of the thiazole (B1198619) moiety into larger conjugated systems designed for specific electronic and optical applications.

Development of Fluorescent Dyes and Optical Brighteners

Thiazole rings are known to be intrinsically fluorescent and are components in various luminescent materials. mdpi.com However, specific research detailing the direct application of 4-(2-Bromophenyl)-2-methyl-1,3-thiazole as a fluorescent dye or optical brightener is not prominent. Its value lies in its potential as a precursor for creating more elaborate dye molecules where the bromo-group is substituted to extend conjugation or attach other functional groups to tune the photophysical properties.

Use in Conductive Polymers and Organic Electronics (e.g., OLEDs, OPVs, OFETs)

Thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole, are recognized as important electron-deficient building blocks for organic semiconductors used in electronic devices. researchgate.netrsc.org These materials are incorporated into organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). researchgate.net The role of this compound in this context is that of a synthetic intermediate. The 2-bromophenyl group serves as a chemical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which are used to build the larger, high-performance polymeric and small-molecule semiconductors required for these applications.

Role in Liquid Crystals, Molecular Switches, and Sensors

While certain 2,4-disubstituted-1,3-thiazole derivatives have been investigated for their liquid crystalline properties, the specific compound this compound is not explicitly cited in this application. researchgate.net Its potential contribution would again be as a starting material for the synthesis of more complex, rod-shaped molecules (mesogens) that exhibit liquid crystal phases. Similarly, its use in molecular switches or as a direct chemical sensor is not well-documented; rather, it could be used to synthesize larger constructs that incorporate photochromic or analyte-binding units.

Role as Ligands in Coordination Chemistry

The thiazole ring contains both nitrogen and sulfur atoms that can act as coordination sites for metal ions, making thiazole derivatives effective ligands in coordination chemistry.

Formation of Metal Complexes (e.g., Ir(III), Cu(II) Complexes)

The compound this compound and its analogs serve as ligands for a variety of transition metals. The nitrogen atom of the thiazole ring is a primary coordination site.

Iridium(III) Complexes : In the field of phosphorescent emitters for OLEDs, iridium(III) complexes are paramount. Research on related systems shows that brominated phenyl-heterocycle ligands are critical starting materials. unizar.esresearchgate.net For instance, iridium complexes with brominated phenyl-pyridine ligands are synthesized and then undergo subsequent Suzuki-Miyaura cross-coupling reactions at the bromo-position. unizar.esresearchgate.net This post-functionalization strategy allows for the precise tuning of the complex's electronic properties. The this compound molecule is ideally suited for this approach, acting as a precursor ligand for creating a library of phosphorescent Ir(III) emitters.

Copper(II) Complexes : Thiazole derivatives, including those with bromophenyl substituents, readily form complexes with copper(II). researchgate.net Studies on related compounds, such as bis[2-(o-anisylidineiminoamino)-4-(p-bromophenyl)thiazole]dihalocopper(II), confirm the formation of stable complexes where the thiazole ligand coordinates to the Cu(II) center. researchgate.netresearchgate.net These complexes often exhibit geometries such as distorted octahedral. researchgate.net

Metal IonLigand TypeResulting Complex TypeTypical Geometry
Ir(III) Brominated Phenyl-HeterocyclePhosphorescent Emitter PrecursorOctahedral
Cu(II) Bromophenyl-Thiazole DerivativeStable Coordination ComplexOctahedral

Tunable Optical and Electrochemical Properties of Thiazole-Metal Complexes

A key advantage of using ligands like this compound is the ability to tune the properties of the final metal complex. The bromo-group is not merely a substituent but a functional site for modification.

By replacing the bromine atom with different aryl or alkyl groups via cross-coupling reactions, researchers can systematically alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the ligand. unizar.es This directly impacts the photophysical and electrochemical characteristics of the resulting metal complex. For Iridium(III) emitters, this tuning allows for precise control over the emission color, quantum yield, and phosphorescent lifetime. unizar.esresearchgate.net For example, modifying the ligand framework can shift emissions across the visible spectrum, from green to yellow, making them suitable for different display and lighting applications. unizar.es

Precursor Complex LigandPost-Modification Group (R)Emission λ (nm)Quantum Yield (Φ)Lifetime (μs)
Ir{κ²-C,N-(C₆H₂MeBr-py)}₂{κ²-O,O-(acac)}Methyl (Me)5000.841.0
Ir{κ²-C,N-(C₆H₂MeBr-py)}₂{κ²-O,O-(acac)}Phenyl (Ph)5100.611.1
Ir{κ²-C,N-(C₆H₂MeBr-py)}₂{κ²-C,N-[C₆H₄-Mepy]}Methyl (Me)5420.405.0
This table presents data for analogous Ir(III) complexes derived from a brominated phenyl-pyridine (C₆H₂MeBr-py) precursor to illustrate the principle of tuning via post-functionalization at the bromo-site. Data sourced from related research. unizar.esresearchgate.net

Coordination Ability via Nitrogen and Sulfur Donor Atoms

The thiazole moiety is a five-membered heterocyclic ring that contains both a soft donor atom (sulfur) and a hard donor atom (nitrogen), which allows for versatile coordination with a wide range of metal ions. nih.gov The specific coordination mode of thiazole derivatives can be influenced by several factors, including the nature of the metal ion, the steric and electronic effects of the substituents on the thiazole ring, and the reaction conditions.

In principle, this compound can coordinate to metal centers in several ways:

N-coordination: The nitrogen atom of the thiazole ring is a common coordination site. In many lanthanide coordination polymers, for instance, the thiazole molecule acts as a terminal N-bound ligand. mdpi.com

S-coordination: While less common than N-coordination, the sulfur atom can also participate in bonding with metal ions, particularly with soft metals.

Bridging N,S-coordination: In some instances, thiazole derivatives can act as bridging ligands, coordinating to two different metal centers simultaneously through both the nitrogen and sulfur atoms. This has been observed in certain copper(I) coordination polymers where a thiazole derivative bridges copper atoms. mdpi.com

Chelation: While less likely for a simple thiazole ring, derivatives with appropriate functional groups can form chelate rings with a metal ion.

The presence of the 2-methyl and 4-(2-bromophenyl) substituents on the thiazole ring of the target compound would be expected to influence its coordination behavior. The 2-methyl group may introduce some steric hindrance around the nitrogen atom, potentially affecting the geometry of the resulting metal complex. The 2-bromophenyl group, with its ortho-bromo substituent, could also sterically influence the approach of a metal ion to the nitrogen atom. Furthermore, the bromine atom itself could potentially engage in secondary interactions with the metal center or adjacent ligands.

While specific studies on the coordination complexes of this compound are not prevalent in the literature, the general principles of thiazole coordination chemistry provide a strong basis for its potential as a versatile ligand.

Table 1: Potential Coordination Modes of Thiazole Derivatives

Coordination ModeDescriptionExample from Related Compounds
Monodentate N-coordination The thiazole ligand binds to a single metal center through its nitrogen atom.Thiazole acting as a terminal N-bound ligand in lanthanide coordination polymers. mdpi.com
Bridging N,S-coordination The thiazole ligand links two metal centers, coordinating through both the nitrogen and sulfur atoms.A 2-(methylthio)thiazole (B1586565) ligand bridging two copper(I) centers. mdpi.com
Chelation (in derivatives) Functionalized thiazole derivatives form a ring structure with the metal ion.Thiazole-2- and thiazole-4-carboxylic acid derivatives can form (N,O)-chelating bidentate ligands. mdpi.com

Applications in Catalysis and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a ligand for transition metals opens up possibilities for its use in catalysis. The bromine atom on the phenyl ring also serves as a handle for further chemical modifications, such as cross-coupling reactions, to generate more complex ligands or materials.

Catalysis:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for the success of these transformations. Thiazole-containing ligands have been explored in this context. For instance, palladium complexes bearing thiazole-derived ligands have been investigated as catalysts for C-H activation and other cross-coupling reactions. nih.govresearchgate.net The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, influencing its electronic properties and catalytic activity.

While specific catalytic applications of this compound have not been extensively reported, its structural features suggest potential utility. It could serve as a ligand in palladium-catalyzed reactions, with the thiazole moiety binding to the metal center. Furthermore, the bromophenyl group could itself be a substrate for cross-coupling reactions, allowing for the synthesis of more elaborate molecules.

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Thiazole-containing ligands are attractive candidates for the construction of MOFs due to their rigid structure and the presence of multiple coordination sites. mdpi.comrsc.orgrsc.orgscilit.comresearchgate.net

The nitrogen and sulfur atoms of the thiazole ring can coordinate to the metal nodes, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.comrsc.org The resulting MOFs can exhibit a range of interesting properties, including high surface areas, tunable pore sizes, and functionalities derived from the organic linker. These properties make them promising materials for applications in gas storage and separation, catalysis, and sensing. mdpi.comrsc.org

Although MOFs based specifically on this compound have not been described, the general principles of MOF design suggest its potential as a linker. The thiazole unit can provide the necessary coordination sites, while the bromophenyl group offers a platform for post-synthetic modification, where the bromine atom can be replaced with other functional groups to tune the properties of the MOF.

Table 2: Potential Applications of Thiazole Derivatives in Materials Science

Application AreaRole of Thiazole DerivativePotential Advantage
Homogeneous Catalysis Ligand for transition metal catalysts (e.g., Palladium).The N and S donor atoms can modulate the electronic properties and stability of the catalytic species.
Metal-Organic Frameworks (MOFs) Organic linker to connect metal nodes.The rigid structure and multiple coordination sites can lead to the formation of porous materials with high stability and functionality.
Luminescent Materials Component of ligands in luminescent metal complexes and MOFs.Thiazole-based systems can exhibit interesting photophysical properties, including fluorescence and phosphorescence. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-(2-bromophenyl)-2-methyl-1,3-thiazole, and how can reaction purity be ensured?

Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-bromobenzaldehyde derivatives with thioamide precursors. A common approach involves refluxing 2-bromobenzaldehyde with 2-methylthioacetamide in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent evaporation under reduced pressure and recrystallization in ethanol yield purified product. Purity is confirmed via:

  • Elemental analysis (CHNS) for empirical formula validation.
  • 1H/13C NMR to verify substituent positions and integration ratios.
  • Chromatographic mass spectrometry for molecular weight confirmation .

Q. Table 1: Key Synthesis Parameters

ParameterConditionReference
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
Reaction Time4–6 hours (reflux)
PurificationRecrystallization (ethanol)

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and packing motifs. For example, reports a mean C–C bond length of 1.391 Å and R-factor = 0.029 for a related bromophenyl-thiazole derivative .
  • FT-IR : Confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability up to decomposition temperatures (~250–300°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound?

Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected coupling patterns) can be resolved using SCXRD. For instance, used SHELX software to refine structural parameters, confirming the thiazole ring geometry and bromophenyl orientation . If computational modeling (e.g., DFT) disagrees with experimental data, SCXRD serves as the definitive validation tool .

Q. What experimental strategies are used to study structure-activity relationships (SAR) for biological applications?

Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., substituting the bromine atom with fluorine or varying alkyl chains) .
  • Bioactivity assays : Test antimicrobial activity via serial dilution (e.g., MIC values against E. coli or C. albicans). found that increasing alkyl chain length (e.g., decylthio substituents) enhanced antifungal activity .

Q. Table 2: Example Bioactivity Data

DerivativeMIC (μg/mL)Target OrganismReference
Decylthio-substituted12.5C. albicans
Methylthio-substituted50.0S. aureus

Q. How can regioselectivity challenges in thiazole ring formation be addressed?

Methodological Answer : Regioselectivity is influenced by:

  • Catalyst choice : Acidic conditions favor cyclization at the 2-position .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., used 150°C, 14.4 bar, 45 minutes for clean product formation) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve yield in halogenated systems .

Q. What computational tools integrate with experimental data for mechanistic studies?

Methodological Answer :

  • SHELX suite : Refines crystallographic data and validates bond geometries .
  • Gaussian or ORCA : Models reaction pathways (e.g., cyclocondensation transition states). combined crystallographic data with hydrazone-hydrazine tautomerism studies to explain stability .

Q. How are thermal stability and decomposition profiles evaluated for this compound?

Methodological Answer :

  • TGA/DSC : Measures mass loss and phase transitions. For example, a related thiazole derivative showed 5% mass loss at 220°C, indicating high thermal stability .
  • Isothermal aging : Exposes the compound to elevated temperatures (e.g., 150°C for 24 hours) to assess degradation products via HPLC-MS .

Q. What strategies mitigate conflicting results in biological activity assays?

Methodological Answer :

  • Dose-response curves : Ensure activity is concentration-dependent.
  • Control experiments : Use reference compounds (e.g., fluconazole for antifungal assays) to validate assay conditions .
  • Replicate testing : Perform triplicate measurements to confirm MIC values.

Q. How is regiochemical control achieved in electrophilic substitution reactions on the thiazole ring?

Methodological Answer :

  • Directing groups : The 2-methyl group deactivates the 4-position, favoring substitution at the 5-position.
  • Halogenation : NBS (N-bromosuccinimide) selectively brominates the phenyl ring over the thiazole .

Q. What advanced techniques validate non-covalent interactions (e.g., π-stacking) in crystal packing?

Methodological Answer :

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···π interactions in ) .
  • Cambridge Structural Database (CSD) : Compares packing motifs with analogous structures .

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